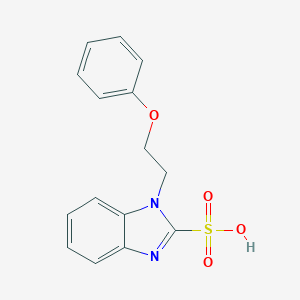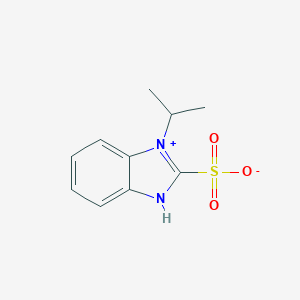
N-(5-chloro-2-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as CTB or NCTB, is a chemical compound that has been widely used in scientific research. CTB belongs to the family of sulfonamide compounds and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
CTB is taken up by neurons via endocytosis and transported retrogradely to the cell body. CTB binds to gangliosides and glycoproteins on the cell surface, which facilitates its uptake and retrograde transport. CTB is then transported to the axon terminal where it is taken up by presynaptic terminals and transported to the next neuron, allowing for the labeling and tracing of neural pathways.
Biochemical and Physiological Effects
CTB has been shown to have various biochemical and physiological effects. CTB has been shown to induce the expression of immediate early genes such as c-fos and zif268 in the brain, which are involved in neural plasticity and learning and memory. CTB has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its effects on neural function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CTB is its ability to selectively label and trace neural pathways without affecting the overall neural function. CTB has also been shown to be stable and can be used in both in vitro and in vivo experiments. However, one limitation of CTB is its relatively low transport rate, which may limit its ability to label and trace long-range neural pathways.
Orientations Futures
There are many future directions for the use of CTB in scientific research. One potential direction is the use of CTB in the study of neural circuits involved in complex behaviors such as decision-making and social behavior. CTB could also be used in the development of new therapies for neurological disorders such as Parkinson's disease and chronic pain. Additionally, new methods for improving the transport rate of CTB could be developed to enhance its ability to label and trace long-range neural pathways.
Conclusion
In conclusion, CTB is a chemical compound that has been widely used in scientific research to selectively label and trace neural pathways in the brain. CTB has various biochemical and physiological effects and has been shown to modulate the activity of ion channels and neurotransmitter receptors. CTB has advantages and limitations for lab experiments, and there are many future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of CTB involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate. The product is then purified by recrystallization to obtain pure CTB.
Applications De Recherche Scientifique
CTB has been widely used in scientific research due to its ability to selectively label and trace neural pathways in the brain. CTB has been used in various studies to investigate the neural connections and pathways involved in different behaviors and physiological functions such as pain, motor control, and sensory processing.
Propriétés
Nom du produit |
N-(5-chloro-2-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H11ClF3NO2S |
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H11ClF3NO2S/c1-9-5-6-11(15)8-13(9)19-22(20,21)12-4-2-3-10(7-12)14(16,17)18/h2-8,19H,1H3 |
Clé InChI |
AJLZIJWYNLJUGS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-bromo-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249701.png)
![5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249705.png)




![N-[2-(1-cyclohexen-1-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B249760.png)




